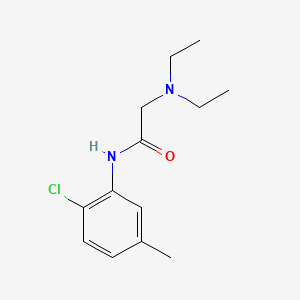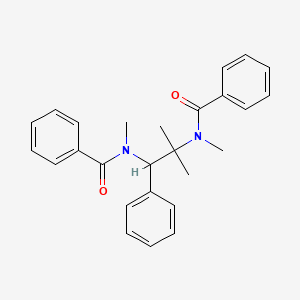
N,N'-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two benzamide groups attached to a central 2-methyl-1-phenylpropane-1,2-diyl backbone. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry and related disciplines.
Vorbereitungsmethoden
The synthesis of N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) typically involves the reaction of 2-methyl-1-phenylpropane-1,2-diol with N-methylbenzamide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: The benzamide groups can undergo nucleophilic substitution reactions with reagents like sodium hydroxide or ammonia, leading to the formation of substituted benzamides.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) can be compared with other similar compounds, such as:
N,N’-(ethane-1,2-diyl)bis(N-methylbenzamide): Similar structure but with an ethane backbone instead of a 2-methyl-1-phenylpropane backbone.
N,N’-(propane-1,3-diyl)bis(N-methylbenzamide): Similar structure but with a propane backbone.
N,N’-(butane-1,4-diyl)bis(N-methylbenzamide): Similar structure but with a butane backbone.
The uniqueness of N,N’-(2-Methyl-1-phenylpropane-1,2-diyl)bis(N-methylbenzamide) lies in its specific structural configuration, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1058-43-1 |
|---|---|
Molekularformel |
C26H28N2O2 |
Molekulargewicht |
400.5 g/mol |
IUPAC-Name |
N-[2-[benzoyl(methyl)amino]-2-methyl-1-phenylpropyl]-N-methylbenzamide |
InChI |
InChI=1S/C26H28N2O2/c1-26(2,28(4)25(30)22-18-12-7-13-19-22)23(20-14-8-5-9-15-20)27(3)24(29)21-16-10-6-11-17-21/h5-19,23H,1-4H3 |
InChI-Schlüssel |
RBSCQAQQIDSVFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(C1=CC=CC=C1)N(C)C(=O)C2=CC=CC=C2)N(C)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


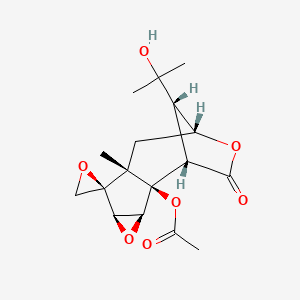
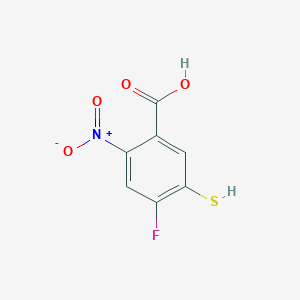
![[Orn5]-URP acetate](/img/structure/B14752167.png)
![Ethyl ({bis[(propan-2-yl)oxy]phosphorothioyl}sulfanyl)acetate](/img/structure/B14752174.png)
![(4Z)-2-anilino-4-[[3-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1H-imidazol-5-one](/img/structure/B14752181.png)
![Tricyclo[3.2.1.0~2,7~]octane](/img/structure/B14752187.png)
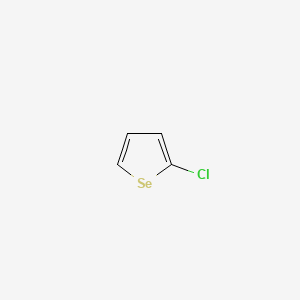
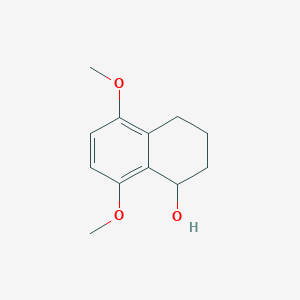
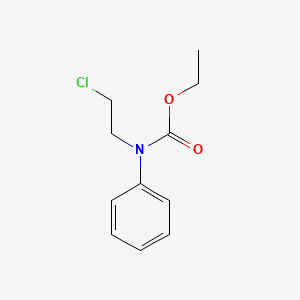
![Phenol, 4-[(phenylmethyl)amino]-, hydrochloride](/img/structure/B14752215.png)
![5-[(Z)-2-nitrobut-1-enyl]-1,3-benzodioxole](/img/structure/B14752226.png)

